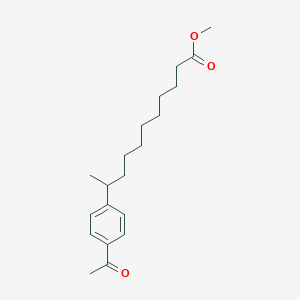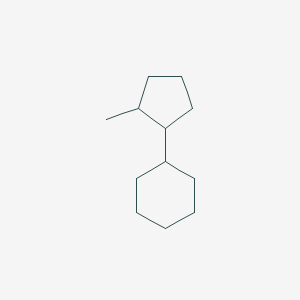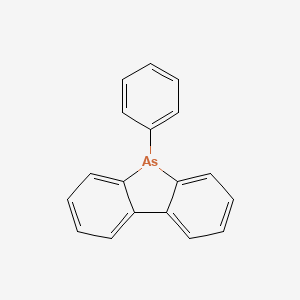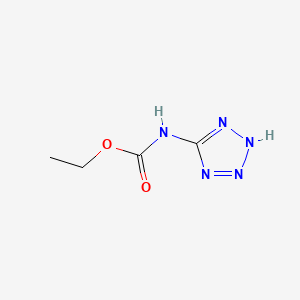
4-(Phenylcarbamoyl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Phenylcarbamoyl)benzoyl chloride is an organic compound with the molecular formula C14H10ClNO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a phenylcarbamoyl group. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
4-(Phenylcarbamoyl)benzoyl chloride can be synthesized through the reaction of 4-aminobenzoyl chloride with phenyl isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition or side reactions. The reaction can be represented as follows:
4-Aminobenzoyl chloride+Phenyl isocyanate→4-(Phenylcarbamoyl)benzoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(Phenylcarbamoyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Phenylcarbamoyl)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to form 4-(Phenylcarbamoyl)benzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, chloroform
Catalysts: Lewis acids such as aluminum chloride
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
4-(Phenylcarbamoyl)benzoic acid: Formed by hydrolysis
4-(Phenylcarbamoyl)benzyl alcohol: Formed by reduction
科学的研究の応用
4-(Phenylcarbamoyl)benzoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of potential drug candidates and active pharmaceutical ingredients.
Material Science: In the preparation of polymers and advanced materials with specific functional properties.
Biological Studies: As a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.
作用機序
The mechanism of action of 4-(Phenylcarbamoyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable amide and ester linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. For example, in pharmaceutical research, it may interact with biological macromolecules such as proteins and nucleic acids, leading to modifications that can alter their function.
類似化合物との比較
Similar Compounds
Benzoyl Chloride: A simpler analog without the phenylcarbamoyl group.
4-Aminobenzoyl Chloride: The precursor in the synthesis of 4-(Phenylcarbamoyl)benzoyl chloride.
Phenyl Isocyanate: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both benzoyl and phenylcarbamoyl groups, which confer distinct reactivity and functional properties. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical research applications.
特性
IUPAC Name |
4-(phenylcarbamoyl)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-13(17)10-6-8-11(9-7-10)14(18)16-12-4-2-1-3-5-12/h1-9H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNXLAUHACPMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80821992 |
Source


|
| Record name | 4-(Phenylcarbamoyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80821992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-65-6 |
Source


|
| Record name | 4-(Phenylcarbamoyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80821992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)













